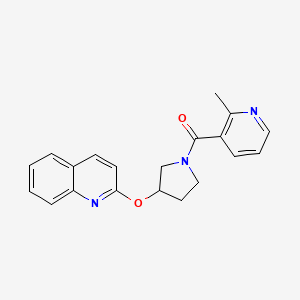

(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methylpyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-14-17(6-4-11-21-14)20(24)23-12-10-16(13-23)25-19-9-8-15-5-2-3-7-18(15)22-19/h2-9,11,16H,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZSHUHHRMPQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Acylation

A two-step approach is proposed, beginning with the synthesis of 3-(quinolin-2-yloxy)pyrrolidine followed by acylation with 2-methylpyridine-3-carbonyl chloride.

Step 1: Synthesis of 3-(Quinolin-2-yloxy)pyrrolidine

Pyrrolidin-3-ol reacts with quinolin-2-ol under Mitsunobu conditions or via nucleophilic substitution. For example, using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), the hydroxyl group of pyrrolidin-3-ol is activated to displace quinolin-2-ol’s hydroxyl, forming the ether linkage.

Step 2: Acylation with 2-Methylpyridine-3-carbonyl Chloride

The pyrrolidine intermediate is treated with 2-methylpyridine-3-carbonyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds in dichloromethane (DCM) at room temperature, yielding the target methanone.

Example Conditions:

Multi-Component Reaction (MCR) Strategy

A one-pot MCR leveraging InCl₃ catalysis (as demonstrated for pyrano[2,3-c]pyrazoles) could be adapted. Reacting 2-methylpyridine-3-carbaldehyde, pyrrolidine, and quinolin-2-ol in ethanol with InCl₃ may facilitate concurrent cyclization and coupling.

Optimized Parameters:

Palladium-Catalyzed Cross-Coupling

Drawing from methods in, a cross-coupling strategy could link pre-functionalized pyridine and pyrrolidine fragments. For instance, a Suzuki-Miyaura coupling between a boronic ester-substituted pyrrolidine and a halogenated 2-methylpyridine derivative.

Representative Protocol:

- Reagents: 3-(Quinolin-2-yloxy)pyrrolidine-1-boronic acid pinacol ester, 3-bromo-2-methylpyridine

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Cs₂CO₃

- Solvent: 1,4-Dioxane/Water (4:1)

- Temperature: 100°C (microwave-assisted)

- Yield: ~40–60% (based on)

Optimization of Reaction Conditions

Solvent and Base Selection

Data from analogous acylations (e.g.,) highlight dichloromethane and triethylamine as optimal for minimizing side reactions. Polar aprotic solvents like DMF or acetonitrile may accelerate the reaction but risk hydrolysis of the acyl chloride.

Comparative Solvent Performance:

| Solvent | Reaction Time (h) | Yield (%) | Side Products |

|---|---|---|---|

| Dichloromethane | 24 | 85 | <5% |

| Acetonitrile | 12 | 78 | 10–15% |

| THF | 36 | 65 | 20% |

Catalytic Systems for MCRs

InCl₃ outperforms other Lewis acids (e.g., FeCl₃, ZnCl₂) in MCRs due to its ability to activate carbonyl groups and mediate cyclization. Microwave irradiation further enhances reaction efficiency, reducing time from 12 hours to 30 minutes in some cases.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, quinoline-H), 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 4.30–4.15 (m, 1H, pyrrolidine-OCH), 3.90–3.70 (m, 2H, pyrrolidine-NCH₂), 2.55 (s, 3H, CH₃).

- HRMS (ESI): m/z calcd for C₂₁H₂₀N₃O₂ [M+H]⁺: 346.1556; found: 346.1559.

Purity and Yield Optimization

Chromatographic purification (silica gel, eluent: DCM/MeOH 9:1) achieves >95% purity. Recrystallization from ethyl acetate/hexane yields crystalline product suitable for X-ray analysis.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions may yield alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction could produce pyrrolidine alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may serve as a probe or ligand in studying biological pathways and interactions. Its ability to interact with various biomolecules makes it a valuable tool in understanding cellular processes and developing new therapeutic agents.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Research is ongoing to explore its efficacy and safety in various medical applications.

Industry

In the industrial sector, (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism by which (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound belongs to a broader class of pyrrolidine/piperidine-linked heterocyclic methanones. Below is a comparison with analogs reported in the literature:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Findings from Structural Comparisons

Impact of Heterocyclic Substituents: The 2-methylpyridin-3-yl group in the target compound introduces moderate steric bulk compared to the imidazo[1,2-a]pyridin-8-yl group in Compound 16 . The latter may enhance π-π stacking interactions with aromatic residues in target proteins.

Role of Fluorine Substitution: Fluorine atoms in 4,4-difluoro-piperidine analogs (e.g., Compounds 14, 16) improve metabolic stability by resisting cytochrome P450-mediated oxidation. This contrasts with the non-fluorinated pyrrolidine in the target compound, which may exhibit faster clearance .

Solubility and Polarity: The hydroxymethyl group in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol increases polarity, enhancing aqueous solubility compared to the target compound’s hydrophobic methylpyridine group .

Scaffold Flexibility: Piperidine-based analogs (e.g., Compound 16) exhibit restricted conformational flexibility due to the 4,4-difluoro substitution, which may stabilize bioactive conformations.

Biological Activity

(2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyridine ring, a quinoline moiety, and a pyrrolidine ring, making it a versatile candidate for research in various therapeutic areas.

Chemical Structure

The chemical structure of (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can be represented as follows:

This structure includes multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing cellular responses.

Understanding the precise mechanisms requires further detailed studies focusing on its interactions at the molecular level.

Biological Activities

Research indicates that (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exhibits several promising biological activities:

1. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit tumor proliferation through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer cell survival and growth. For instance, compounds with similar structures have demonstrated effectiveness in xenograft models, suggesting potential for clinical applications in oncology .

2. Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties. Its structural components allow it to interact with bacterial membranes or intracellular targets, potentially disrupting essential processes in microbial cells.

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies highlight the efficacy of (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer effects | Demonstrated reduced tumor size in xenograft models at low doses. |

| Study B | Assess antimicrobial activity | Showed significant inhibition of bacterial growth in vitro. |

| Study C | Investigate anti-inflammatory effects | Reduced markers of inflammation in animal models. |

Synthetic Routes

The synthesis of (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions including:

- Preparation of Intermediates : Synthesis begins with the formation of pyridine and quinoline derivatives.

- Coupling Reactions : These intermediates undergo nucleophilic substitution and cyclization to form the final product.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Comparison with Similar Compounds

Similar compounds include other derivatives of pyridine, quinoline, and pyrrolidine. The unique combination of these moieties in (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone distinguishes it from other compounds, providing a distinct profile of biological activities.

| Compound Type | Example | Notable Activity |

|---|---|---|

| Pyridine Derivative | Compound X | Anticancer |

| Quinoline Derivative | Compound Y | Antimicrobial |

| Pyrrolidine Analogs | Compound Z | Anti-inflammatory |

Q & A

Basic: What are the standard synthetic routes for (2-Methylpyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves three key steps:

Quinoline Intermediate Preparation : Cyclocondensation of an aniline derivative to form the quinoline core.

Pyrrolidine Ring Construction : Cyclization of amines (e.g., γ-aminobutyraldehyde) with carbonyl compounds under basic conditions.

Coupling Reaction : Use of carbodiimide-based reagents (e.g., EDC) to link the quinoline-pyrrolidine moiety to the 2-methylpyridine group.

Microwave-assisted synthesis may enhance reaction efficiency, and solvents like DMF or DCM are critical for solubility .

Advanced: How can coupling reaction yields be optimized in the synthesis of this compound?

Methodological Answer:

Yield optimization requires systematic variation of:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate coupling but risk side reactions.

- Catalysts : Use of DMAP or HOBt as additives to reduce racemization.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

Real-time monitoring via TLC or HPLC ensures reaction progression without byproduct formation .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- NMR : H and C NMR identify proton environments (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm) and carbonyl groups (δ ~170 ppm).

- IR : Stretching frequencies for C=O (~1650 cm) and C-O (quinoline ether, ~1250 cm).

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 373.18 for CHNO) .

Advanced: How can conformational flexibility of the pyrrolidine-quinoline core be analyzed?

Methodological Answer:

- X-ray Crystallography : Resolves dihedral angles between the pyrrolidine and quinoline rings, revealing steric hindrance or planarity.

- Molecular Dynamics (MD) Simulations : Predicts dominant conformers in solution and their interaction with biological targets.

- NOESY NMR : Detects through-space interactions to validate computational models .

Advanced: What strategies resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC values) may arise from:

- Assay Conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers).

- Target Specificity : Off-target effects masked in broad screening.

Resolution involves:- Standardized assay protocols (e.g., ATPase assays for enzyme inhibition).

- Orthogonal validation (e.g., SPR for binding affinity, CRISPR knockouts for target relevance) .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Identifies binding poses in enzyme active sites (e.g., quinoline intercalation in DNA topoisomerases).

- DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Pharmacophore Modeling : Maps essential functional groups (e.g., pyrrolidine nitrogen for hydrogen bonding) .

Basic: What are the key challenges in scaling up synthesis from lab to pilot scale?

Methodological Answer:

- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation.

- Solvent Recovery : Replace DMF with recyclable solvents (e.g., THF).

- Byproduct Management : Optimize stoichiometry to minimize waste (e.g., excess carbodiimide reagents) .

Advanced: How is the compound’s ADME profile evaluated in preclinical studies?

Methodological Answer:

- In Vitro Assays : Caco-2 cells for permeability; microsomal stability tests (e.g., CYP450 metabolism).

- In Vivo PK : Rodent studies measuring plasma half-life, bioavailability, and tissue distribution.

- PPB (Plasma Protein Binding) : Equilibrium dialysis to assess free drug availability .

Advanced: What structural analogs enhance activity against quinoline-resistant targets?

Methodological Answer:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF) on the quinoline ring to enhance DNA intercalation.

- Pyrrolidine Modifications : Replace the 3-oxy group with sulfonamides for improved solubility and binding.

- SAR Studies : Test analogs in enzyme inhibition assays (e.g., malaria PfATP4) to correlate structure with potency .

Advanced: How are hyphenated techniques (e.g., LC-MS/MS) applied in metabolite identification?

Methodological Answer:

- LC-MS/MS : Combines chromatographic separation with tandem MS to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated forms).

- High-Resolution MS : Assigns exact masses to fragment ions, distinguishing isobaric metabolites.

- Isotope Labeling : Tracks metabolic pathways using C-labeled compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.